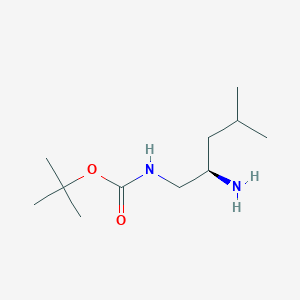
(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester
Vue d'ensemble
Description
“®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester” is a chemical compound that likely belongs to the class of organic compounds known as amino acids and derivatives . The tert-butyl ester group is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
Synthesis Analysis
The synthesis of tert-butyl esters, such as “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester”, often involves the condensation of carboxylic acids with tert-butanol or with bubbling isobutene gas in the presence of concentrated H2SO4 . A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester” likely includes a tert-butyl ester group, which is known for its unique reactivity pattern elicited by the crowded tert-butyl group .Chemical Reactions Analysis
The tert-butyl ester group is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .Applications De Recherche Scientifique
Cancer Research: Prodrug Development
In the realm of cancer research, the tert-butyl ester group is often utilized in the development of prodrugs. Prodrugs are compounds that undergo metabolic conversion within the body to release the active drug. The ®-tert-butyl ester group can enhance the lipophilicity of a molecule, potentially improving its bioavailability and distribution within the body. For instance, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their efficacy in inhibiting the growth of breast cancer cell lines . These prodrugs were found to suppress the growth of cancer cells, albeit less potently than their parent compounds, leading to further pharmacokinetic studies to optimize their therapeutic profiles .
Organic Synthesis: Protecting Group
In organic synthesis, the tert-butyl ester serves as a protecting group for carboxylic acids. Protecting groups are used to temporarily mask reactive sites during chemical transformations to prevent unwanted reactions. The ®-tert-butyl ester, in particular, is known for its stability and ease of removal under acidic conditions, making it a valuable tool in peptide synthesis . This allows for the sequential construction of complex molecules without interference from the carboxyl functionality.
Pharmacology: Tissue Distribution Analysis
The analysis of tissue distribution is a key aspect of pharmacology. Compounds like ®-tert-butyl (2-amino-4-methylpentyl)carbamate are studied to determine their concentration in various tissues over time. Such studies have shown moderate exposure of similar compounds to the brain, with good tissue distribution in the kidney and liver, which is essential for assessing the therapeutic potential and safety of new drugs .
Safety and Hazards
Orientations Futures
Tert-butyl esters of Nα-protected amino acid, such as “®-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester”, find application in peptide chemical synthesis and protein modification . There is ongoing research into the development of novel room-temperature ionic liquids consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl-protected amino acids .
Propriétés
IUPAC Name |
tert-butyl N-[(2R)-2-amino-4-methylpentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(2)6-9(12)7-13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUFVQWMZAPPGI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CNC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(2-Amino-4-methyl-pentyl)-carbamic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




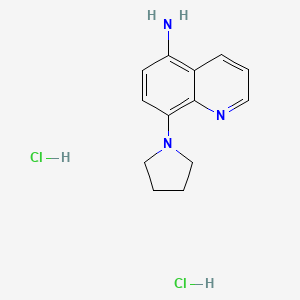
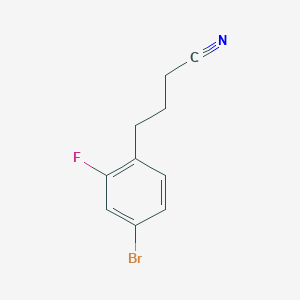


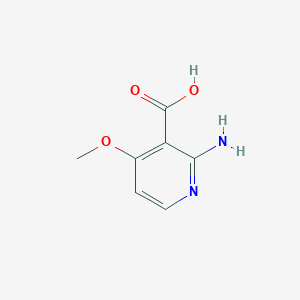

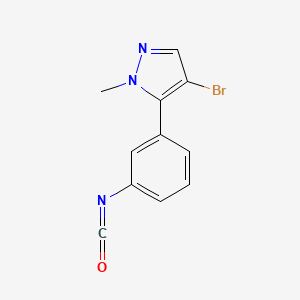
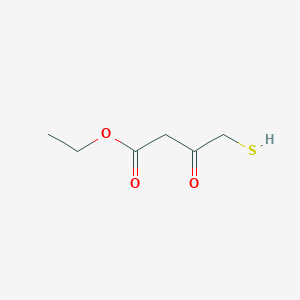

![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)
![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)
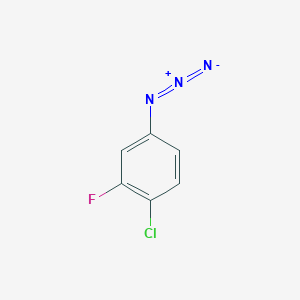
![2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride](/img/structure/B1524819.png)